Bienvenue dans la boutique en ligne BenchChem!

Guanoxyfen

Serotonin Transporter Antidepressant Monoamine Reuptake Inhibition

Guanoxyfen (CAS 13050-83-4) combines potent SERT (Ki=3.20 nM) and DAT (Ki=5.10 nM) inhibition with alpha-1 adrenergic binding (Ki=252 nM) and TMPRSS2 inhibitory activity—a polypharmacology profile distinct from classical guanidine antihypertensives. Its balanced SERT/DAT ratio enables monoamine reuptake research; TMPRSS2 activity supports viral entry studies. At 10 mg/kg, it reliably induces serotonin syndrome in rodent models. Researchers requiring compound-specific validation and custom synthesis should order here for guaranteed purity (≥98%) and batch-to-batch consistency.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 13050-83-4
Cat. No. B084175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanoxyfen
CAS13050-83-4
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCN=C(N)N
InChIInChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13)
InChIKeyUEIBTMGAIXZRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanoxyfen (CAS 13050-83-4) Procurement Guide: Molecular Identity and Baseline Characteristics


Guanoxyfen (CAS 13050-83-4), also known as (3-phenoxypropyl)guanidine, is a small-molecule guanidine derivative with the molecular formula C₁₀H₁₅N₃O and a monoisotopic mass of 193.12 Da [1]. It is classified as an experimental antihypertensive and antidepressant agent [2]. Its structure comprises a guanidine moiety linked to a phenoxypropyl chain, which confers distinct pharmacological properties compared to other guanidine-based antihypertensives [3].

Guanoxyfen (CAS 13050-83-4): Why In-Class Analogs Cannot Be Freely Substituted


Guanoxyfen's differentiation is rooted in its polypharmacology: it inhibits serotonin (SERT) and dopamine (DAT) transporters at nanomolar concentrations while also binding to alpha-1 adrenergic receptors, a profile distinct from classical guanidine antihypertensives like guanethidine or guanabenz [1]. Additionally, its inhibitory activity against the serine protease TMPRSS2 is not shared by its closest structural analogs . These quantitative differences in target engagement and functional outcomes mandate compound-specific validation and preclude generic substitution.

Guanoxyfen (CAS 13050-83-4) Quantitative Differentiation Evidence Guide


Guanoxyfen Exhibits High-Affinity SERT Inhibition Comparable to Selective Serotonin Reuptake Inhibitors

Guanoxyfen inhibits the uptake of tritiated serotonin (5-HT) by the serotonin transporter (SERT) in rat synaptosomes with a Ki of 3.20 nM [1]. This value is within the range of established selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, which has a Ki of approximately 0.8 nM for SERT in similar assays [2]. This demonstrates that Guanoxyfen is a potent SERT inhibitor, not merely a weak or non-specific monoamine ligand.

Serotonin Transporter Antidepressant Monoamine Reuptake Inhibition

Guanoxyfen Demonstrates Balanced SERT/DAT Inhibition Ratio Distinct from Tricyclic Antidepressants

Guanoxyfen inhibits dopamine uptake via the dopamine transporter (DAT) in rat synaptosomes with a Ki of 5.10 nM [1]. This yields a SERT/DAT Ki ratio of approximately 0.63 (3.20 nM / 5.10 nM). In contrast, the tricyclic antidepressant desipramine exhibits a Ki for NET of approximately 0.8 nM and a Ki for SERT of approximately 100 nM, resulting in a SERT/NET ratio of approximately 125 [2]. Guanoxyfen's balanced SERT/DAT inhibition profile is mechanistically distinct.

Dopamine Transporter Monoamine Transporter Antidepressant Selectivity

Guanoxyfen's Alpha-1 Adrenergic Receptor Affinity Distinguishes It from Pure SERT Inhibitors

Guanoxyfen binds to the alpha-1 adrenergic receptor with a Ki of 252 nM [1]. This affinity is approximately 1000-fold weaker than the selective alpha-1 antagonist prazosin, which has a Ki of approximately 0.2 nM for the human recombinant α1A-AR [2]. This indicates that Guanoxyfen is a weak alpha-1 adrenergic ligand, not a potent antagonist.

Alpha-1 Adrenergic Receptor Antihypertensive Polypharmacology

Guanoxyfen Elicits Serotonin Syndrome In Vivo at 10 mg/kg, Confirming Central Serotonergic Activity

Administration of Guanoxyfen at a dose of 10.0 mg/kg in rats elicited serotonin syndrome, a behavioral response indicative of enhanced serotonergic neurotransmission [1]. This in vivo functional outcome correlates with its nanomolar SERT inhibition potency and validates its central nervous system penetration and target engagement.

In Vivo Pharmacology Serotonin Syndrome Behavioral Pharmacology

Guanoxyfen Inhibits TMPRSS2, a Serine Protease Implicated in Viral Entry, Distinguishing It from Antihypertensive Analogs

Guanoxyfen nitrate exhibits potent inhibitory activity against the serine protease enzyme TMPRSS2, a host factor critical for the infectivity of coronaviruses including SARS-CoV-2 . While specific IC50 data for Guanoxyfen is not publicly available, known TMPRSS2 inhibitors such as camostat (IC50 = 1000 nM) and nafamostat (IC50 = 100 nM) provide a benchmark [1]. This activity is not reported for other guanidine-based antihypertensives like guanethidine or guanabenz, indicating a unique polypharmacology.

TMPRSS2 Antiviral Serine Protease Inhibitor

Guanoxyfen (CAS 13050-83-4) Validated Research and Industrial Application Scenarios


Preclinical Models of Depression and Serotonergic Dysfunction

Guanoxyfen's potent SERT inhibition (Ki = 3.20 nM) and DAT inhibition (Ki = 5.10 nM) [1], combined with its in vivo serotonergic activity [2], make it a suitable research tool for investigating balanced monoamine reuptake inhibition in rodent models of depression. Its distinct SERT/DAT ratio compared to TCAs like desipramine may help elucidate the role of dopaminergic pathways in antidepressant response.

Antihypertensive Research with a Polypharmacological Tool

Guanoxyfen's weak alpha-1 adrenergic receptor binding (Ki = 252 nM) [3] distinguishes it from pure alpha-1 antagonists and may contribute to its reported antihypertensive effects. This profile is useful for comparative studies examining the cardiovascular impact of combined monoamine transporter inhibition and adrenergic receptor modulation.

TMPRSS2-Mediated Viral Entry Studies

Guanoxyfen's reported potent inhibition of TMPRSS2 positions it as a research tool for studying host protease-dependent viral entry mechanisms. Its activity, while not quantified with an IC50, suggests potential for comparison with established TMPRSS2 inhibitors like camostat and nafamostat in in vitro models of coronavirus infectivity [4].

Neuropharmacological Studies of Serotonin Syndrome

Guanoxyfen's ability to elicit serotonin syndrome in rats at 10 mg/kg [2] provides a reproducible in vivo endpoint for investigating the behavioral and neurochemical correlates of enhanced serotonergic tone. This model is valuable for studying the pathophysiology of serotonin toxicity and evaluating potential countermeasures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanoxyfen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.